molecular formula C8H13NO3 B159119 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione CAS No. 130689-73-5

5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione

Cat. No. B159119
CAS RN: 130689-73-5
M. Wt: 171.19 g/mol
InChI Key: CUCOSIIJLLJQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione, also known as BMOD, is a cyclic imide compound with a molecular formula of C9H13NO3. It is a white to off-white crystalline powder that is soluble in water, ethanol, and acetone. BMOD has been widely used in scientific research due to its unique chemical and physical properties.

Mechanism of Action

5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are important in the regulation of neurotransmitters in the central nervous system. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has some limitations, such as its low solubility in organic solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione in scientific research. One potential direction is the synthesis of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione derivatives with improved properties, such as increased solubility or enhanced biological activity. Another direction is the use of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione in the development of new drugs for the treatment of neurological disorders or inflammatory diseases. Additionally, 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione could be used as a starting material for the synthesis of chiral compounds with potential pharmaceutical applications.
In conclusion, 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione is a versatile compound with unique chemical and physical properties. It has been extensively used in scientific research as a starting material for the synthesis of various compounds. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been shown to have neuroprotective and anti-inflammatory effects, and has potential applications in the development of new drugs. Further research is needed to fully understand the potential of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione in scientific research.

Synthesis Methods

5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione can be synthesized by reacting butylamine and methyl acrylate in the presence of a catalyst. The reaction yields 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione as a product, which can be purified through recrystallization.

Scientific Research Applications

5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been extensively used in scientific research as a starting material for the synthesis of various compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, antifungal agents, and anti-inflammatory agents. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been used in the synthesis of chiral compounds, which are important in the pharmaceutical industry.

properties

CAS RN

130689-73-5

Product Name

5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

5-butyl-5-methyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C8H13NO3/c1-3-4-5-8(2)6(10)9-7(11)12-8/h3-5H2,1-2H3,(H,9,10,11)

InChI Key

CUCOSIIJLLJQIC-UHFFFAOYSA-N

SMILES

CCCCC1(C(=O)NC(=O)O1)C

Canonical SMILES

CCCCC1(C(=O)NC(=O)O1)C

synonyms

2,4-Oxazolidinedione,5-butyl-5-methyl-(9CI)

Origin of Product

United States

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